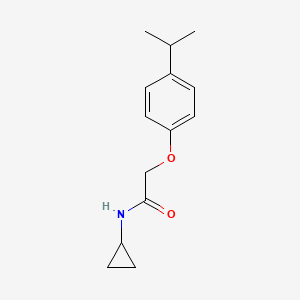
4-benzoylbenzyl 2-hydroxy-3-methylbenzoate
Vue d'ensemble
Description
4-benzoylbenzyl 2-hydroxy-3-methylbenzoate, also known as BBHMB, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of organic compounds known as benzoates and is used in the synthesis of various pharmaceuticals. BBHMB has shown promising results in scientific research, making it a popular subject of investigation.
Mécanisme D'action
4-benzoylbenzyl 2-hydroxy-3-methylbenzoate works by inhibiting the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. It also disrupts the cell cycle and induces apoptosis, or programmed cell death, in cancer cells. This compound has been shown to have a high affinity for DNA, which may contribute to its anti-cancer properties. Additionally, this compound has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells and to have neuroprotective effects. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate in lab experiments is that it has been extensively studied and has a well-documented mechanism of action. Additionally, this compound has been found to have a wide range of biological activities, making it a versatile tool for researchers. However, one limitation of using this compound in lab experiments is that it can be difficult to synthesize and purify, which may limit its availability for some researchers.
Orientations Futures
There are many potential future directions for research on 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate. One area of interest is the development of this compound-based therapies for the treatment of cancer and other diseases. Additionally, researchers may investigate the use of this compound as a photosensitizer in photodynamic therapy. Further studies may also be conducted to better understand the mechanism of action of this compound and to identify new targets for its use. Finally, researchers may investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Applications De Recherche Scientifique
4-benzoylbenzyl 2-hydroxy-3-methylbenzoate has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate drugs that kill cancer cells. Additionally, this compound has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
(4-benzoylphenyl)methyl 2-hydroxy-3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-15-6-5-9-19(20(15)23)22(25)26-14-16-10-12-18(13-11-16)21(24)17-7-3-2-4-8-17/h2-13,23H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGYXZDWVFDMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4646828.png)
![2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide](/img/structure/B4646845.png)

![ethyl 4-(3-methoxybenzyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4646858.png)

![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4646877.png)

![N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4646891.png)
![N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)prop-2-en-1-amine hydrochloride](/img/structure/B4646892.png)

![6-amino-3-(4-isopropoxyphenyl)-4-{3-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4646899.png)

![N-allyl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4646911.png)
![N-(4-butylphenyl)-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4646923.png)
